molecular formula C7H2F14O B12835378 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol

2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol

Cat. No.: B12835378
M. Wt: 368.07 g/mol
InChI Key: OHMNIGKXMIWFCR-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol is a highly fluorinated organic compound It is characterized by the presence of multiple trifluoromethyl groups and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol typically involves the introduction of trifluoromethyl groups and fluorine atoms into a suitable precursor. One common method is the reaction of a pentanol derivative with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various fluorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of partially fluorinated alcohols.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various fluorinated alcohols, ketones, and ethers, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biochemical pathways effectively. The compound’s unique electronic properties also contribute to its reactivity and stability in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
  • 1,4-Bis(trifluoromethyl)benzene

Comparison

Compared to similar compounds, 2,4-Bis(trifluoromethyl)-1,1,1,2,4,5,5,5-octafluoro-3-pentanol is unique due to its higher degree of fluorination and the presence of multiple trifluoromethyl groups. This results in enhanced chemical stability, reactivity, and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C7H2F14O

Molecular Weight

368.07 g/mol

IUPAC Name

1,1,1,2,4,5,5,5-octafluoro-2,4-bis(trifluoromethyl)pentan-3-ol

InChI

InChI=1S/C7H2F14O/c8-2(4(10,11)12,5(13,14)15)1(22)3(9,6(16,17)18)7(19,20)21/h1,22H

InChI Key

OHMNIGKXMIWFCR-UHFFFAOYSA-N

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)O

Origin of Product

United States

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